4-Aminobenzene-1,2-diol hydrochloride chemical properties
4-Aminobenzene-1,2-diol hydrochloride chemical properties
An In-Depth Technical Guide to 4-Aminobenzene-1,2-diol Hydrochloride: Properties, Synthesis, and Applications for Scientific Professionals
Introduction
4-Aminobenzene-1,2-diol, also widely known as 4-aminocatechol or 3,4-dihydroxyaniline, is an aromatic organic compound featuring a benzene ring substituted with an amino group and two adjacent hydroxyl groups.[1] This unique arrangement of functional groups imparts distinct chemical properties and significant reactivity, making it a valuable building block in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] To enhance stability and simplify handling, it is frequently utilized in its hydrochloride salt form, 4-Aminobenzene-1,2-diol hydrochloride.[1]
This technical guide offers a comprehensive exploration of the chemical and physical properties of 4-Aminobenzene-1,2-diol hydrochloride, tailored for researchers, scientists, and professionals engaged in drug development. We will delve into its structural characteristics, spectroscopic signature, synthesis protocols, reactivity, and its burgeoning role in the pharmaceutical landscape, particularly as a scaffold for novel therapeutic agents.
Chemical Identity and Structural Elucidation
Accurate identification is paramount in research and development. 4-Aminobenzene-1,2-diol hydrochloride is systematically named and cataloged under various identifiers across chemical databases.
Table 1: Core Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-aminobenzene-1,2-diol;hydrochloride | [3] |
| Synonyms | 4-Aminocatechol hydrochloride, 4-Amino-1,2-benzenediol HCl, 3,4-Dihydroxyaniline HCl | [4][5] |
| CAS Number | 4956-56-3 | [3][5][6] |
| Molecular Formula | C₆H₈ClNO₂ | [3][7] |
| Molecular Weight | 161.58 g/mol | [3][7] |
| InChI | InChI=1S/C6H7NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h1-3,8-9H,7H2;1H | [3][6] |
| InChIKey | YQFMRTSLAZDOTJ-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | C1=CC(=C(C=C1N)O)O.Cl | [2][7] |
Physicochemical and Spectroscopic Profile
The physicochemical properties of 4-Aminobenzene-1,2-diol hydrochloride dictate its handling, storage, and application in experimental settings. Its spectroscopic data provides the empirical backbone for structural confirmation and purity assessment.
Physicochemical Properties
The compound is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Grey Solid / White to off-white crystalline solid | [2][4] |
| Melting Point | >180°C (decomposes) | [4][8][9] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][4][8] |
| Storage Conditions | Refrigerator, under inert atmosphere, sealed in dry. | [4][5][10] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for verifying the molecular structure of 4-Aminobenzene-1,2-diol hydrochloride. The expected spectral features are summarized below.
Table 3: Spectroscopic Data Interpretation
| Spectroscopy | Observed Features | Reference |
| FTIR (cm⁻¹) | Broad O-H stretch: 3200-3600; N-H stretch (two bands for primary amine): 3300-3500; Phenolic C-O stretch: 1200-1300; Aromatic C=C stretch: 1400-1600. | [8] |
| ¹H NMR | Aromatic protons typically appear between 6.0-8.0 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups appear as broad singlets with chemical shifts that are variable depending on solvent and concentration. | [1][8] |
| ¹³C NMR | Six distinct signals are expected for the aromatic carbons. Carbons attached to the electron-donating hydroxyl and amino groups will be shifted upfield compared to unsubstituted benzene. | [1][8] |
| Mass Spectrometry | The molecular ion peak (M+) for the free base (C₆H₇NO₂) is expected at m/z 125.13. Fragmentation may involve the loss of functional groups. | [2][8] |
Synthesis and Chemical Reactivity
The dual functionality of the amino and hydroxyl groups governs the reactivity of 4-Aminobenzene-1,2-diol, making it a versatile precursor.[11] Its synthesis is most commonly achieved through the reduction of 4-nitrocatechol.[8][11]
Synthetic Pathway: Reduction of 4-Nitrocatechol
A prevalent and effective method for preparing 4-Aminobenzene-1,2-diol involves the chemical reduction of 4-nitrocatechol using a metal in an acidic medium, such as zinc dust and hydrochloric acid.[1][11][12] This process efficiently converts the nitro group into a primary amine.
Caption: Workflow for the synthesis of 4-aminobenzene-1,2-diol.
Experimental Protocol: Synthesis from 4-Nitrocatechol
This protocol details the laboratory-scale synthesis via the reduction of 4-nitrocatechol.[12]
Materials:
-
4-nitrocatechol (49.6 g, 0.32 mole)
-
Zinc dust (83.2 g, 1.28 mole)
-
10 N Hydrochloric acid (HCl) (16 mL)
-
Water (403 mL)
-
95% Ethanol
-
Activated carbon
-
1000 mL round-bottom flask with reflux condenser
-
Stirring apparatus
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: To a 1000 mL flask, add 4-nitrocatechol, water, and 10 N HCl.[12]
-
Reduction: While stirring the mixture, gradually add the zinc dust. The addition should be controlled to manage the exothermic reaction.[12]
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours to ensure complete reduction.[12]
-
Work-up: After cooling to room temperature, filter the mixture under vacuum to remove unreacted zinc and other solid impurities.[12]
-
Purification: Wash the collected solids with 95% ethanol. Combine the filtrate and washes. Decolorize the solution by adding activated carbon and stirring for 30 minutes.[12]
-
Isolation: Remove the activated carbon by filtration. Evaporate the solvent under reduced pressure until the solution becomes turbid.[12]
-
Crystallization: Cool the concentrated solution in a freezer to induce the crystallization of the product.
-
Collection: Collect the precipitated crystals of 4-amino-1,2-benzenediol by vacuum filtration. A typical yield is approximately 75%.[12]
Applications in Drug Discovery and Development
The chemical architecture of 4-Aminobenzene-1,2-diol makes it an attractive scaffold for generating novel bioactive molecules in pharmaceutical research.
Scaffold for Anti-Inflammatory Agents
A significant area of investigation for derivatives of 4-Aminobenzene-1,2-diol is in the development of anti-inflammatory drugs.[12] The molecule has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins.[2][13] By selectively inhibiting COX-2 over the constitutively expressed COX-1, compounds derived from this scaffold have the potential to deliver anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[12] The amino group provides a reactive handle for introducing various side chains via acylation or alkylation, enabling a systematic exploration of structure-activity relationships (SAR).[12]
Caption: COX-2 pathway inhibition by 4-aminobenzene-1,2-diol derivatives.
Other Industrial and Research Applications
Beyond its pharmaceutical potential, 4-Aminobenzene-1,2-diol serves as a valuable precursor in other fields:
-
Dye Synthesis: It is used as a primary intermediate in the formulation of oxidative dyes.[13]
-
Biological Staining: The compound can be utilized as a biological staining agent, likely due to its ability to chelate with metal mordants and bind to cellular structures.[2][13]
-
Polymer Chemistry: It has been used as a monomer in polymerization processes to create novel polymers.[2]
Safety and Handling
4-Aminobenzene-1,2-diol hydrochloride is associated with several hazards and requires careful handling in a laboratory setting.
Table 4: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Reference |
| Hazard | H302 | Harmful if swallowed. | [4][6] |
| H312 | Harmful in contact with skin. | [4][6] | |
| H315 | Causes skin irritation. | [4][6] | |
| H319 | Causes serious eye irritation. | [4][6] | |
| H332 | Harmful if inhaled. | [4][6] | |
| H335 | May cause respiratory irritation. | [4][6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][6] |
| P270 | Do not eat, drink or smoke when using this product. | [4][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4][6] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4][6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][6] |
Researchers should always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory practices, including the use of a fume hood, safety glasses, and appropriate gloves, are mandatory.
Conclusion
4-Aminobenzene-1,2-diol hydrochloride is a compound of significant utility, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined chemical properties, accessible synthetic routes, and reactive functional groups make it an invaluable tool for researchers. The demonstrated potential of its derivatives as selective COX-2 inhibitors underscores its importance in the ongoing quest for safer and more effective anti-inflammatory therapeutics. This guide provides a foundational understanding for professionals aiming to leverage the unique chemical attributes of this versatile molecule in their research and development endeavors.
References
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PubChem. (n.d.). 4-Aminocatechol hydrochloride | C6H8ClNO2 | CID 12772506. Retrieved from [Link]
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Chemical Synthesis. (n.d.). 4-(Aminomethyl)-1,2-benzenediol Hydrochloride: Synthesis, Properties, and Research Applications. Retrieved from [Link]
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